molecular formula C18H25N7 B6460305 N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549014-32-4

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6460305
CAS No.: 2549014-32-4
M. Wt: 339.4 g/mol
InChI Key: UPDPQSSNJBQYRJ-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine ring, which is further substituted with a 5,6,7,8-tetrahydroquinazoline moiety. This structure combines pharmacophoric elements known for modulating biological targets, including kinase inhibition and receptor binding. The ethyl group on the piperazine nitrogen and the partially saturated quinazoline ring may influence solubility, bioavailability, and target affinity compared to related analogs .

Properties

IUPAC Name

N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-16-7-8-20-18(23-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)21-13-22-17/h7-8,13H,2-6,9-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDPQSSNJBQYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions One common route starts with the preparation of the tetrahydroquinazoline intermediate, which is then coupled with a piperazine derivative

  • Step 1: Synthesis of Tetrahydroquinazoline Intermediate

      Reactants: 2-aminobenzylamine and ethyl acetoacetate.

      Conditions: Reflux in ethanol with an acid catalyst.

      Product: 5,6,7,8-tetrahydroquinazoline.

  • Step 2: Coupling with Piperazine

      Reactants: 5,6,7,8-tetrahydroquinazoline and N-ethylpiperazine.

      Conditions: Heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Product: N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinazoline moiety, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may exhibit pharmacological activity. It could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with various biological targets, such as enzymes and receptors, could be studied to understand its mechanism of action and therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrimidine-piperazine-tetrahydroquinazoline scaffold is distinct from analogs with alternative heterocyclic cores or substituents:

Compound Name Core Structure Key Substituents Reference
Target Compound Pyrimidine + piperazine + THQ* Ethyl (piperazine), tetrahydroquinazoline
7-(2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10c) Pyrimidine + piperazine + quinoline Ethyl (piperazine), quinoline
ML-241 (PC-45718) Tetrahydroquinazoline + benzoxazine Benzyl, dihydrobenzoxazine
6-[4-[(4-Ethylpiperazinyl)methyl]phenyl]-N-[(1S)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine + piperazine Ethylpiperazine, phenyl group
6-(4-Methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylvinyl]pyrimidin-4-amine Pyrimidine + piperazine Methylpiperazine, styryl group

*THQ = 5,6,7,8-tetrahydroquinazoline

Key Observations :

  • Quinoline vs. Tetrahydroquinazoline: Compound 10c replaces THQ with a quinoline ring, likely increasing aromaticity and altering binding interactions compared to the target compound’s saturated THQ moiety .
  • Pyrrolopyrimidine Core () : The pyrrolo[2,3-d]pyrimidine core in this analog may enhance stacking interactions with nucleic acids or kinases compared to the pyrimidine-THQ system .

Substituent Effects on Physicochemical Properties

Substituents on the piperazine/piperidine ring and heterocyclic cores significantly impact solubility, molecular weight, and synthetic feasibility:

Compound Name Substituent on Piperazine/Piperidine Molecular Weight (g/mol) Yield (%) Notes on Solubility/Stability Reference
Target Compound Ethyl ~390 (estimated) Likely moderate solubility due to THQ
10c Ethyl ~450 (estimated) 40 Lower yield; quinoline may reduce solubility
10d Propyl ~464 (estimated) 51 Higher yield with bulkier propyl group
7-Ethyl-4-methyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine Methyl, ethyl, trimethylpyrimidine 353.45 Trimethyl groups may enhance lipophilicity
ML-241 Benzyl 403.47 Benzyl group increases logP

Key Observations :

  • Piperazine Substituents : Bulkier alkyl chains (e.g., propyl in 10d) improve synthetic yields compared to ethyl (10c, 40% vs. 51%) .
  • THQ vs. Quinoline: The THQ moiety in the target compound may confer better aqueous solubility than quinoline-based analogs due to partial saturation .
  • Aromatic vs.

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